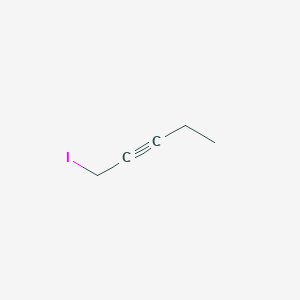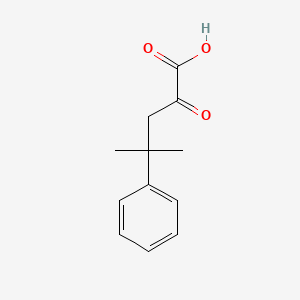
N-lactoyl-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenilalanina Lactoilo, también conocida como N-Lactoil-Fenilalanina, es un conjugado de lactato y fenilalanina. Se clasifica como un N-acil-alfa-aminoácido y pseudodipéptido. Este compuesto se produce naturalmente en los mamíferos durante el ejercicio intenso, donde se sintetiza a partir de lactato y L-fenilalanina por la enzima dipeptidasa no específica citosólica (CNDP2) . Se ha descubierto que la Fenilalanina Lactoilo tiene varios efectos biológicos, incluida la supresión del apetito y posibles beneficios para la pérdida de peso .
Mecanismo De Acción
La Fenilalanina Lactoilo ejerce sus efectos a través de su papel como metabolito de señalización. Se produce en respuesta al aumento de los niveles de lactato durante el ejercicio y actúa como una señal anorexígena, suprimiendo la ingesta de alimentos . Se cree que el compuesto activa receptores acoplados a proteínas G (GPCR) específicos, lo que lleva a vías de señalización aguas abajo que regulan el apetito y el equilibrio energético . Los objetivos moleculares exactos y las vías involucradas aún están bajo investigación, pero se sabe que CNDP2 es la principal enzima biosintética para la Fenilalanina Lactoilo .
Análisis Bioquímico
Biochemical Properties
N-lactoyl-phenylalanine is formed by CNDP2-mediated condensation of lactate and phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound occurs in CNDP2+ cells, including macrophages, monocytes, and other immune and epithelial cells localized to diverse organs .
Cellular Effects
This compound has been shown to suppress food intake and reduce obesity . It influences cell function by interacting with various cellular processes.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce food intake and body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is tightly linked to lactate metabolism and glycolytic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues. SLC17A1 and SLC17A3, two kidney-restricted plasma membrane-localized solute carriers, have been identified as physiologic urine this compound transporters .
Métodos De Preparación
La Fenilalanina Lactoilo se puede sintetizar mediante métodos tanto de calentamiento como enzimáticos. En el método de calentamiento, se obtiene un alto rendimiento de Fenilalanina Lactoilo al reaccionar fenilalanina, lactato, óxido de calcio y agua en proporciones molares específicas y mantener la mezcla a 100 °C durante 3 horas . El método enzimático implica el uso de enzimas como Debitrase HYW 20 en una solución acuosa con fenilalanina y lactato en condiciones suaves (pH 8, 55 °C) durante 24 horas . Los métodos de producción industrial pueden implicar la optimización de estas condiciones para maximizar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
La Fenilalanina Lactoilo experimenta diversas reacciones químicas, incluidas la condensación y la hidrólisis. La reacción principal implica la condensación de lactato y fenilalanina para formar Fenilalanina Lactoilo, catalizada por CNDP2 . Este compuesto también puede sufrir hidrólisis para revertir a sus moléculas constituyentes, lactato y fenilalanina . Los reactivos comunes utilizados en estas reacciones incluyen lactato, fenilalanina y enzimas específicas como CNDP2 . Los principales productos formados a partir de estas reacciones son la Fenilalanina Lactoilo y sus productos de hidrólisis.
Aplicaciones Científicas De Investigación
La Fenilalanina Lactoilo tiene varias aplicaciones de investigación científica en diversos campos:
Comparación Con Compuestos Similares
La Fenilalanina Lactoilo es única entre los N-acil-alfa-aminoácidos debido a su combinación específica de lactato y fenilalanina. Los compuestos similares incluyen:
- Ácido N-Acetilaspártico
- N-Acetilcisteína
- Ácido N-Acetilglutámico
- N-Acetilglutamina
- N-Acetilleucina
- N-Formilmetionina
Estos compuestos comparten la estructura de N-acil-alfa-aminoácido pero difieren en sus componentes específicos de aminoácido y grupo acilo. Las propiedades únicas y los efectos biológicos de la Fenilalanina Lactoilo la convierten en un compuesto de gran interés en diversos campos de investigación.
Propiedades
Número CAS |
183241-73-8 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(2-hydroxypropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17) |
Clave InChI |
IIRJJZHHNGABMQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B6596637.png)
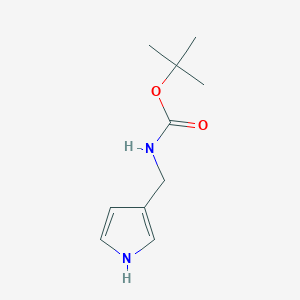
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
![Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6596648.png)
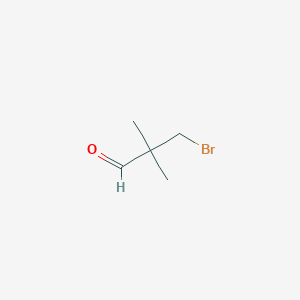

amine](/img/structure/B6596679.png)
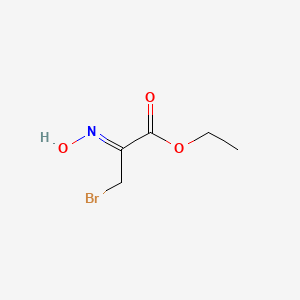
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)

